10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
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Overview
Description
10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. The compound features a unique structure that combines an indeno, triazolo, and pyrimidinone moiety, making it a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activation of epidermal growth factor receptor (EGFR) and downstream signaling pathways such as Akt and Erk1/2 . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,2,4]triazolopyrimidine Derivatives: These compounds share a similar triazolo-pyrimidine core and have been studied for their anticancer properties.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives: These compounds also feature a triazolo-pyrimidine structure and have shown potential as anticancer agents.
Uniqueness
10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one stands out due to its unique combination of an indeno, triazolo, and pyrimidinone moiety
Properties
Molecular Formula |
C18H11BrN4O |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
10-(3-bromophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C18H11BrN4O/c19-11-5-3-4-10(8-11)16-14-15(22-18-20-9-21-23(16)18)12-6-1-2-7-13(12)17(14)24/h1-9,16H,(H,20,21,22) |
InChI Key |
FPOMOUSHPPKWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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